4,5-Dichloro-2-(4-fluorophenyl)thiazole
CAS No.:
Cat. No.: VC15847637
Molecular Formula: C9H4Cl2FNS
Molecular Weight: 248.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4Cl2FNS |
|---|---|
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | 4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H |
| Standard InChI Key | PLUSKJOWMDHBMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular formula of 4,5-dichloro-2-(4-fluorophenyl)thiazole is C₉H₄Cl₂FNS, with a molar mass of 248.1 g/mol . The thiazole core is substituted with chlorine atoms at positions 4 and 5, while a 4-fluorophenyl group is attached at position 2 (Figure 1). X-ray crystallography and spectroscopic analyses confirm its planar geometry, with bond angles consistent with aromatic heterocycles .
Table 1: Key Physicochemical Properties
Synthesis and Structural Modifications
Synthetic Routes
The compound is typically synthesized via Hantzsch thiazole cyclization or Suzuki-Miyaura coupling. A common approach involves:
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Cyclocondensation: Reacting 4-fluorophenylthiourea with 4,5-dichloro-2-bromoacetophenone in the presence of iodine or palladium catalysts .
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Post-functionalization: Introducing chlorine atoms via electrophilic substitution using chlorinating agents like SOCl₂ or Cl₂ gas .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Hantzsch Cyclization | 58–68 | 95 | I₂, NH₄CO₂H, Pd/C |
| Suzuki-Miyaura Coupling | 72–85 | 97 | Pd(PPh₃)₄, K₂CO₃ |
Industrial and Research Applications
Agrochemical Development
Chlorinated thiazoles are precursors for herbicides and fungicides. The 4-fluorophenyl group improves lipid solubility, enhancing foliar absorption and rainfastness .
Material Science
The compound’s rigid structure and halogen content make it a candidate for liquid crystals or photovoltaic materials, though applications remain exploratory .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C, inert atmosphere | |
| Disposal | Incineration or chemical waste facilities |
Future Directions
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